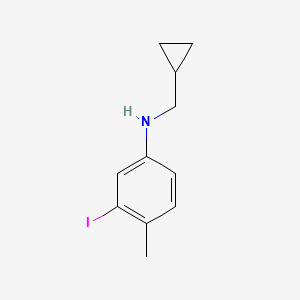![molecular formula C15H17N B12068155 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl group substituted with a 3-methylphenyl group at the para position and an ethanamine chain. It is a significant entity in the synthesis of various pharmaceutical drugs and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases such as ATA-025. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. The optimal conditions are 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale biocatalytic processes. These processes utilize immobilized whole-cell biocatalysts with transaminase activity to achieve high conversion rates and product yields. The use of biocatalysts offers an environmentally friendly and economically viable method for the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to its corresponding amine.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for the formation of oximes, hydrazine for the formation of hydrazones, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal conversion and yield .
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and reduced amines. These products are often used as intermediates in the synthesis of other pharmaceutical compounds and chemical entities .
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Methylphenyl)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the transamination process, where it acts as a substrate for transaminases. This interaction leads to the formation of chiral amines, which are essential intermediates in the synthesis of various pharmaceutical drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[4-(3-Methylphenyl)phenyl]ethan-1-amine include:
- 1-(3-methylphenyl)ethan-1-one
- 1-(4-methylphenyl)ethan-1-amine
- 1-(3-methoxyphenyl)ethan-1-amine
- 1-(1-naphthyl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions in transamination reactions. This compound’s ability to act as a substrate for transaminases makes it a valuable entity in the synthesis of chiral amines and other pharmaceutical intermediates .
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-[4-(3-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9-10,16H2,1H3 |
InChI-Schlüssel |
QQUVSYCSXSRHOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)









![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
